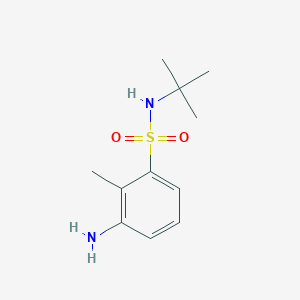

3-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide

Vue d'ensemble

Description

“3-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide” is a chemical compound with the molecular formula C11H18N2O2S and a molecular weight of 242.34 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide” is 1S/C11H18N2O2S/c1-8-5-6-9(7-10(8)12)16(14,15)13-11(2,3)4/h5-7,13H,12H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

“3-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide” is a powder at room temperature . It has a molecular weight of 242.34 and a molecular formula of C11H18N2O2S .Applications De Recherche Scientifique

Pharmacodynamics of Arylsulfonamides

Arylsulfonamides, a category that includes compounds similar to 3-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide, have been extensively studied for their hypoglycemic properties. These studies contribute significantly to understanding the general pharmacodynamics of these compounds (Loubatières, 1959).

Enzyme-linked Immunosorbent Assay (ELISA) Development

Research has been conducted to develop highly sensitive enzyme-linked immunosorbent assays (ELISAs) using antibodies raised against sulfonamide antibiotic congeners. This is particularly relevant for the analysis of milk samples and has applications in food safety and veterinary medicine (Adrián et al., 2009).

Synthesis of Bioactive Compounds

Sulfonamide groups are integral in the synthesis of various bioactive compounds. This includes derivatives like N-tert-butyl-4-toluenesulfonamide and others, which have applications in pharmacology and biochemistry (Yan, Hu, & Xiong, 2007).

Antitumor Applications

Sulfonamide-focused libraries have been evaluated in cell-based antitumor screens. Some compounds have shown promise as cell cycle inhibitors and have advanced to clinical trials. This research is pivotal in developing new cancer treatments (Owa et al., 2002).

Inhibition of Tumor-associated Enzymes

Studies have been conducted on the inhibition of tumor-associated carbonic anhydrase isozymes by various sulfonamide derivatives. This research has implications for the development of antitumor agents (Ilies et al., 2003).

Synthesis of Polyimides

Research into the synthesis of polyimides using diamines like 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene demonstrates applications in materials science. These polyimides have characteristics like high tensile strength and thermal stability, making them suitable for various industrial applications (Liaw & Liaw, 1996).

Mécanisme D'action

are a group of synthetic antimicrobial agents that contain the sulfonamide group. They were some of the first effective systemic antibacterial agents discovered. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, DHPS. This enzyme is needed in the synthesis of folate, which is necessary for the production of nucleic acids and the metabolism of amino acids. By inhibiting this enzyme, sulfonamides prevent the synthesis of nucleic acids, thereby inhibiting bacterial growth and multiplication .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

3-amino-N-tert-butyl-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-8-9(12)6-5-7-10(8)16(14,15)13-11(2,3)4/h5-7,13H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCECLFFOFYEAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)NC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

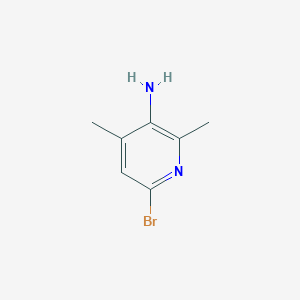

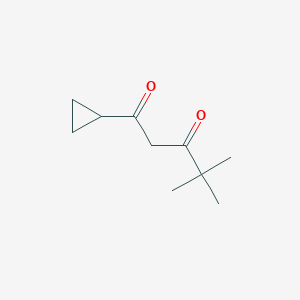

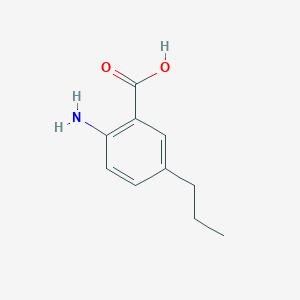

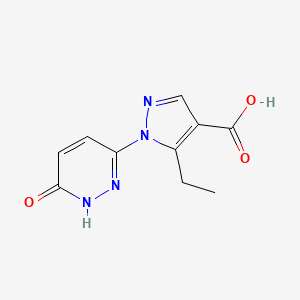

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1517218.png)

![3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517219.png)

![3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B1517220.png)

![3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B1517225.png)

![3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1517227.png)

![6-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1517230.png)

![1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1517236.png)